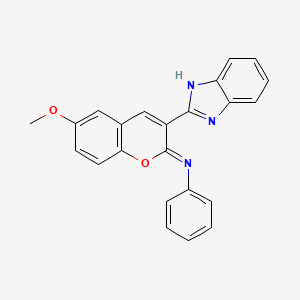

(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine

Description

“(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine” is a heterocyclic compound featuring a chromen-2-imine backbone fused with a benzodiazolyl group at position 3 and a methoxy substituent at position 4. The Z-configuration of the imine group (C=N) is critical for its stereochemical stability and intermolecular interactions. The benzodiazolyl moiety enhances π-π stacking and hydrogen-bonding capabilities, while the methoxy group contributes to electronic effects and solubility . This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive coumarin and benzothiazine derivatives, which exhibit antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-6-methoxy-N-phenylchromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O2/c1-27-17-11-12-21-15(13-17)14-18(22-25-19-9-5-6-10-20(19)26-22)23(28-21)24-16-7-3-2-4-8-16/h2-14H,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQVUOBLVZZJMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=NC3=CC=CC=C3)C(=C2)C4=NC5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine typically involves the condensation of 1,2-diaminobenzene with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction is often carried out in solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids or transition metal complexes, can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the chromen-2-imine moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

- Anticancer Potential : Preliminary research suggests that derivatives of this compound may inhibit cancer cell proliferation, particularly in breast and colon cancer models. The mechanism may involve apoptosis induction and cell cycle arrest.

- Antioxidant Properties : The presence of the benzodiazole moiety is associated with antioxidant activity, which can protect cells from oxidative stress.

Synthesis Pathways

The synthesis of This compound typically involves several key steps:

- Formation of Benzodiazole :

- Methoxylation :

- Formation of Chromen-2-imine :

Applications in Research

The diverse applications of This compound can be categorized as follows:

Medicinal Chemistry

This compound serves as a scaffold for the development of new pharmaceutical agents targeting various diseases, particularly in oncology and infectious diseases.

Chemical Biology

Studies investigating the binding affinities of this compound to specific biological targets provide insights into its mechanism of action and potential therapeutic uses.

Material Science

Due to its unique chemical structure, it may be explored for applications in organic electronics or as a dye in photonic devices.

Case Studies

Several studies have been conducted to explore the efficacy and applications of compounds related to This compound :

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values indicating potency. |

| Study B | Antimicrobial Effects | Showed effectiveness against Gram-positive bacteria with potential for antibiotic development. |

| Study C | Antioxidant Evaluation | Confirmed strong free radical scavenging activity compared to standard antioxidants. |

Mechanism of Action

The mechanism of action of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine involves its interaction with various molecular targets. It can bind to DNA, inhibiting the replication of cancer cells, or interact with enzymes, blocking their activity and leading to cell death . The compound may also disrupt cellular pathways by interfering with signal transduction mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related compounds from the benzodithiazine, coumarin, and benzodiazolyl families, emphasizing synthesis, spectral data, and physicochemical properties.

Table 1: Structural and Spectral Comparison

Key Findings:

Backbone Diversity: The chromen-2-imine core in the target compound differs from benzodithiazine (–4) and coumarin () backbones.

Substituent Effects: Methoxy Groups: The 6-methoxy substituent in the target compound contrasts with the 8-methoxy group in the coumarin derivative (). Positional differences influence electronic distribution and steric interactions. Benzodiazolyl vs.

Spectral Data :

- The IR peak near 1645 cm⁻¹ (C=N) in the target compound aligns with hydrazine-derived imine stretches in benzodithiazine analogs (: 1605 cm⁻¹). However, the absence of SO₂ peaks (~1340–1160 cm⁻¹) distinguishes it from benzodithiazines .

- NMR data for the target compound is unavailable, but benzodithiazines show characteristic aromatic proton shifts at δ 7.8–8.5 ppm (–4), which may differ due to the chromen-imine system’s electron-withdrawing effects.

Thermal Stability :

- Benzodithiazine derivatives exhibit high thermal stability (melting points >300°C with decomposition), attributed to strong hydrogen bonding and SO₂ interactions (–4). The target compound’s stability is likely lower due to the absence of sulfone groups.

Synthetic Routes :

- The target compound may be synthesized via condensation reactions similar to benzodithiazine hydrazine derivatives (–4), where aldehydes or imines react with hydrazine intermediates. Coumarin analogs () employ hydroxylamine derivatives for oxime formation, suggesting divergent pathways .

Research Implications and Gaps

- Structural Analysis : Crystallographic data for the target compound is lacking. Tools like SHELX and ORTEP-III () could elucidate its conformation and intermolecular interactions.

- Synthetic Optimization: Comparative studies with –5 suggest that modifying substituents (e.g., introducing sulfone or cyano groups) could enhance solubility or target affinity.

Biological Activity

The compound (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine is a synthetic organic molecule characterized by its complex structure, which includes a benzodiazole ring, a methoxy group, and a chromen-2-imine core. This unique combination of functional groups suggests a diverse range of biological activities, making it an interesting subject for research in medicinal chemistry.

- Molecular Formula : C24H19N3O3

- Molecular Weight : 397.434 g/mol

- CAS Number : 330837-16-6

The compound's structure allows for various chemical reactivity patterns, including nucleophilic attacks and electrophilic aromatic substitution reactions, which are crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antitumor Activity

- Antimicrobial Properties

- Antioxidant Activity

- Anti-inflammatory Effects

The mechanisms underlying the biological activities of this compound are complex and often involve multiple pathways:

- Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that the compound can increase ROS levels in cells, which may contribute to its cytotoxic effects against cancer cells .

Case Study 1: Antitumor Activity Against Breast Cancer

In a study involving breast cancer cell lines (MCF7 and SKBR3), derivatives of chromen compounds demonstrated IC50 values ranging from 0.09 to 157.4 µM, indicating significant inhibitory effects on cell proliferation . These findings support further exploration into the therapeutic potential of this compound.

Case Study 2: Antimicrobial Testing

A series of related compounds were tested for antimicrobial efficacy against various bacterial strains. Results indicated that these compounds exhibited considerable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (2Z)-3-(1H-benzodiazol) | C24H19N3O3 | Antitumor, Antimicrobial |

| Coumarin Derivatives | C9H6O2 | Antioxidant, Anti-inflammatory |

| Benzodiazole Compounds | C7H5N3 | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.